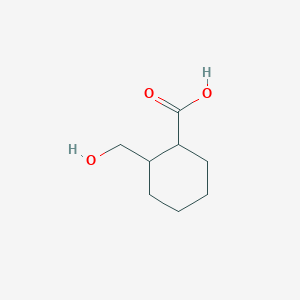
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is known for its unique structural features, including a cyclohexane ring with a hydroxyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of cis-2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparación Con Compuestos Similares
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Ethyl trans-2-hydroxy-1-cyclohexanecarboxylate: Differing in the stereochemistry of the hydroxyl group.
Ethyl 2-hydroxycyclohexanecarboxylate: Lacking the cis configuration.
Ethyl 2-hydroxy-3,3-dimethylbutyric acid: Featuring a different carbon skeleton.
These comparisons highlight the unique structural and chemical properties of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7,9H,1-5H2,(H,10,11) |
Clave InChI |
SHDCPKOVNWRERY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















